molecular formula C12H12BrNO3S B3271846 Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate CAS No. 55503-47-4

Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B3271846
CAS No.: 55503-47-4
M. Wt: 330.2 g/mol
InChI Key: CVDICHGTXVLBSL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a complex organic compound belonging to the thieno[2,3-b]pyridine family. This compound features a bromine atom, an ethyl group, and a carboxylate ester functional group, making it a versatile molecule in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thieno[2,3-b]pyridine derivatives as the core structure.

  • Ethylation: The ethyl group at the 7-position is introduced using ethylating agents such as ethyl iodide or diethyl sulfate under basic conditions.

  • Oxidation: The formation of the 4-oxo group is accomplished through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Carboxylation: The carboxylate ester group is introduced through esterification reactions using ethyl chloroformate or ethyl carbonate.

Industrial Production Methods: Industrial-scale production involves optimizing these synthetic steps to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromine atom into other functional groups, such as hydrogenation to form ethyl 2-hydroxy-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate.

  • Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

  • Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Palladium on carbon, hydrogen gas, and lithium aluminum hydride.

  • Substitution: Amines, alcohols, and nucleophilic reagents.

  • Coupling Reactions: Palladium catalysts, boronic acids, and base catalysts.

Major Products Formed:

  • Oxidized derivatives

  • Reduced derivatives

  • Substituted derivatives

  • Coupled biaryl compounds

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Biology: It serves as a building block for the development of biologically active molecules, including potential anticancer and antimicrobial agents. Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the biological or chemical context in which it is used.

Comparison with Similar Compounds

  • Ethyl 7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

  • Ethyl 2-chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

  • Ethyl 2-fluoro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Uniqueness: Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is unique due to the presence of the bromine atom, which imparts different reactivity compared to its chloro, fluoro, and methyl analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in the field of organic chemistry and beyond.

Properties

IUPAC Name

ethyl 2-bromo-7-ethyl-4-oxothieno[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c1-3-14-6-8(12(16)17-4-2)10(15)7-5-9(13)18-11(7)14/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDICHGTXVLBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1SC(=C2)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Reactant of Route 5
Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Reactant of Route 6
Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

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